N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC20210382
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N7O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H21N7O/c26-18(19-11-8-14-4-2-1-3-5-14)15-9-12-24(13-10-15)17-7-6-16-20-22-23-25(16)21-17/h1-7,15H,8-13H2,(H,19,26) |
| Standard InChI Key | HMVXUNDMWYMPEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C(=NN=N4)C=C3 |
Introduction
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine core, a tetrazolo[1,5-b]pyridazine moiety, and a phenethyl group. This structural arrangement suggests potential for diverse biological interactions and pharmacological activities, making it an interesting target for medicinal chemistry research.
Synthesis
The synthesis of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple synthetic steps. Each step requires careful optimization to ensure high yields and purity of the final compound. Common methods include the modification of existing piperidine and pyridazine derivatives.
Potential Applications
This compound has potential applications in medicinal chemistry as a lead compound for drug development, particularly in targeting neurological disorders or inflammatory diseases. Its unique structural features may provide insights into new therapeutic agents with improved efficacy and reduced side effects.
Biological Activity
Initial data suggest that N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide may interact significantly with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could elucidate its potential effects on mood regulation and cognitive functions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-Methoxyphenyl)-N-piperidin-4-ylmethanamine | Piperidine core with methoxy substitution | Simpler structure; less complex interactions |
| 2-(Tetrazol-5-yl)piperidine | Contains a tetrazole ring | Lacks phenethyl substitution; focused on tetrazole activity |
| 4-Methoxy-N-piperidin-3-ylbenzamide | Methoxy substitution on benzamide | Different functional group orientation; varied activity |
These compounds highlight the uniqueness of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide due to its specific combination of functional groups and structural complexity, which may confer distinct biological activities not observed in simpler analogs.
Future Research Directions
Further research is needed to fully elucidate the pharmacodynamic profile of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide. This includes detailed studies on its binding affinities to various receptors and enzymes, as well as its potential therapeutic applications in neurological and inflammatory disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume